molecular formula C4H8Br2O B104651 1,4-Dibromobutan-2-ol CAS No. 19398-47-1

1,4-Dibromobutan-2-ol

Cat. No. B104651
CAS RN: 19398-47-1
M. Wt: 231.91 g/mol
InChI Key: PSSRAPMBSMSACN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several studies. For instance, the regioselective 2,4-dibromohydration of conjugated enynes to produce 2-(2,4-dibromobut-2-enoyl)benzoate is reported, which shows the potential for synthesizing complex brominated structures using simple starting materials . Additionally, the synthesis of 1,4-dibromobutane using 1,4-butanediol and hydrobromic acid with a solid superacid catalyst is discussed, indicating a method that could potentially be adapted for the synthesis of 1,4-Dibromobutan-2-ol .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as indicated by the vibrational analysis of 1,4-dibromopentane, which suggests the existence of multiple conformers . Similarly, the crystal and molecular structure of 1,4-S,S'-bis-isothiosemicarbazidebutane dihydrobromide has been elucidated, showing the importance of intramolecular and intermolecular interactions in stabilizing the structure . These studies highlight the significance of understanding the molecular structure for brominated compounds like 1,4-Dibromobutan-2-ol.

Chemical Reactions Analysis

Chemical reactions involving brominated compounds can lead to a variety of products. For example, the bromination of 1,1,4,4-tetranitrobutane-2,3-diol results in the formation of 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol . This indicates that bromine atoms can be introduced into organic molecules, potentially allowing for the modification of 1,4-Dibromobutan-2-ol through similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be quite distinct. Polarography studies of meso and racemic 1,4-dihydroxy-2,3-dibromobutane show different electrochemical behaviors, which could be relevant when considering the reactivity and stability of 1,4-Dibromobutan-2-ol . The separation of meso and racemic forms of 2,3-dibromobutane-1,4-diol by gas chromatography also provides insights into the physical properties and the potential for isomer separation in similar compounds .

Scientific Research Applications

Molecular Level Ordering in Poly(2‐vinylpyridine)

The reaction between atactic poly(2-vinylpyridine) and 1,4-dibromobutane induces long-range 3D molecular ordering in polymer chains, primarily due to the change in the side group (pyridine) of the polymer chain to a syndotactic configuration. This advancement may pave the way for the production of functional molecular devices operating on a 3D atomic scale (Changez et al., 2012).

Catalytic Reduction

Catalytic reduction of α, ω-dihaloalkanes

Research indicates that catalytic reductions of compounds like 1,4-dibromobutane, utilizing homogeneous-phase and polymer-bound nickel(I) salen, result in various products. The reduction process is intricate and requires specific conditions, such as the presence of an acid, with acetic acid being used in the study. This reaction leads to the formation of numerous compounds, with the yield of cyclobutane exceeding 70% under optimal conditions (Dahm & Peters, 1996).

Vibrational Analysis

Vibrational analysis of 1,4-dibromopentane

Infrared and Raman spectra studies, coupled with normal coordinate calculations, reveal that 1,4-dibromobutane, among others, likely exists in six conformers in neat liquid and amorphous solid states. The compound crystallizes in a specific conformer, indicating its structural behavior similar to related compounds (Crowder & Smith, 1981).

Biofuel Production

Engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli

Recent advancements show the conversion of glucose to isobutanol through a modified amino acid pathway in a recombinant organism. Key pathway enzymes require nicotinamide dinucleotide phosphate (NADPH), while glycolysis produces nicotinamide dinucleotide (NADH). Solutions to this cofactor imbalance, like over-expression of pyridine nucleotide transhydrogenase PntAB or the construction of an NADH-dependent pathway using engineered enzymes, have been demonstrated to enable anaerobic isobutanol production at 100% theoretical yield, showcasing the potential for biofuel production (Bastian et al., 2011).

properties

IUPAC Name

1,4-dibromobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O/c5-2-1-4(7)3-6/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSRAPMBSMSACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319034
Record name 1,4-Dibromo-2-butanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromobutan-2-ol

CAS RN

19398-47-1
Record name 1,4-Dibromo-2-butanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanol, 1,4-dibromo-
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Record name 1,4-Dibromobutan-2-ol
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Record name 1,4-Dibromo-2-butanol
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Record name 1,4-dibromobutan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
MJ Garle, C Sinclair, P Thurley, JR Fry - Xenobiotica, 1999 - Taylor & Francis
1. This study has examined the ability of dichloropropanols, haloalcohols and their putative metabolites to deplete glutathione when incubated with liver fractions obtained from …
Number of citations: 20 www.tandfonline.com
TL Su, YK Yang, JT Huang, WY Ren… - Journal of …, 1993 - Wiley Online Library
This paper is dedicated to the memory of Professor Roland K. Robins The synthesis of 4‐[(1,3‐diaminopyrrolo[3′,4′:4,5]pyrido[2,3‐d]pyrimidin‐8‐yl)benzoyl]‐L‐glutamic acid (18), a …
Number of citations: 10 onlinelibrary.wiley.com
SJ Patel, D Ng, MS Mannan - Industrial & Engineering Chemistry …, 2010 - ACS Publications
This revision corrects an unfortunate mistake in compiling data for experimental flash point values for hydrocarbons published in Table 4 (pages 7381-7384). The ensuing changes to …
Number of citations: 10 pubs.acs.org
EP Adams, FP Doyle, DL Hatt, DO Holland… - Journal of the …, 1960 - pubs.rsc.org
Three general methods have been used to prepare eight new dimercaptoalkanols and also 1, 3, 4-trimercaptobutan-2-01 and a-hydroxy-p-mercapto-amercaptomethylpropionic acid. A …
Number of citations: 8 pubs.rsc.org
S Kawata, H Kosugi, H Uda, M Iwaizumi… - Bulletin of the Chemical …, 1992 - journal.csj.jp
Dinuclear copper(II) complexes of 2-hydroxy-1,3-diaminopropane-, 2-hydroxy-1,4-diaminobutane-, and 3-hydroxy-1,5-diaminopentane-N,N,N′,N′-tetraacetic acids (AC 3 O, AC 4 O, …
Number of citations: 5 www.journal.csj.jp
AH Hammond, MJ Garle, JR Fry - Toxicology and applied pharmacology, 1999 - Elsevier
The cytochrome P450-dependent generation of reactive metabolites from 1,3-dichloropropanol and 1,3-dibromopropanol was assessed in a microsomal thiol depletion assay, while the …
Number of citations: 10 www.sciencedirect.com
BJ Coffin - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter discusses the properties, preparation, and reactions of trihydric alcohols, their analogues and derivatives, and their oxidation products. One of the …
Number of citations: 2 www.sciencedirect.com
A de Meijere, M Von Seebach… - European Journal of …, 2001 - Wiley Online Library
Cyclobutylidenecyclopropane (7) was prepared in multigram quantities by a new three‐step sequence starting from ethyl cyclobutanecarboxylate (4) (39% overall yield). 1,3‐Dipolar …
SJ Patel, D Ng, MS Mannan - Industrial & Engineering Chemistry …, 2009 - ACS Publications
Incorporating consideration for safety issues while selecting solvents for processes has become crucial in light of the chemical process accidents involving solvents that have taken …
Number of citations: 89 pubs.acs.org
E Ichikawa, K Kato - Current medicinal chemistry, 2001 - ingentaconnect.com
In the search for effective, selective, and nontoxic antiviral and antitumour agents, a variety of strategies have been devised to design nucleoside analogs. These strategies have …
Number of citations: 230 www.ingentaconnect.com

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